molecular formula C13H15NO3S B1141694 3-(quinolin-2-yl)propyl Methanesulfonate CAS No. 1338247-46-3

3-(quinolin-2-yl)propyl Methanesulfonate

Cat. No.: B1141694
CAS No.: 1338247-46-3
M. Wt: 265.3281
InChI Key:
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Description

3-(quinolin-2-yl)propyl Methanesulfonate is a chemical compound that features a quinoline moiety attached to a propyl chain, which is further linked to a methanesulfonate group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-2-yl)propyl Methanesulfonate typically involves the reaction of quinoline derivatives with propyl methanesulfonate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the quinoline, followed by the addition of propyl methanesulfonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-2-yl)propyl Methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products depend on the type of reaction. For example, substitution reactions yield various substituted quinoline derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

3-(quinolin-2-yl)propyl Methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 3-(quinolin-2-yl)propyl Methanesulfonate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Quinolinepropanol, 2-methanesulfonate
  • 3-(quinolin-2-yl)propyl Methanesulfonate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit enhanced stability and reactivity in certain reactions .

Properties

CAS No.

1338247-46-3

Molecular Formula

C13H15NO3S

Molecular Weight

265.3281

Synonyms

3-(quinolin-2-yl)propyl Methanesulfonate

Origin of Product

United States

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